molecular formula C9H8N4O6 B2533438 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid CAS No. 866151-98-6

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid

Cat. No.: B2533438
CAS No.: 866151-98-6
M. Wt: 268.185
InChI Key: WBFKZHUUQSVZQV-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a pyridine ring substituted with two nitro groups at positions 3 and 5, and an azetidine ring attached to the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the formation of the azetidine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): The nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include thiols and amines, often under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the development of fluorescent probes for detecting biothiols in biological systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid: Similar structure but with only one nitro group, leading to different reactivity and applications.

    Other nitro-substituted pyridines: Compounds with varying numbers and positions of nitro groups on the pyridine ring.

Uniqueness

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The combination of the pyridine and azetidine rings also contributes to its distinct properties and versatility in scientific research.

Properties

IUPAC Name

1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O6/c14-9(15)5-3-11(4-5)8-7(13(18)19)1-6(2-10-8)12(16)17/h1-2,5H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFKZHUUQSVZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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